molecular formula C11H13N3S B2531527 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine CAS No. 1036462-30-2

4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Cat. No.: B2531527
CAS No.: 1036462-30-2
M. Wt: 219.31
InChI Key: YCTXMAXMHYXLFX-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. The thiazole ring is known for its aromatic properties and the ability to participate in various chemical reactions due to the presence of sulfur and nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine typically involves the reaction of 2-bromo-4-methylthiazole with 2-(pyridin-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular pathways, leading to various biological effects such as cell cycle arrest or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: A simpler thiazole derivative with similar chemical properties.

    2-(Pyridin-2-yl)ethylamine: A pyridine derivative that shares the pyridine ring structure.

    Thiazole-2-amine: A thiazole derivative with an amino group at the 2-position.

Uniqueness

4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-(2-pyridin-2-ylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-9-8-15-11(14-9)13-7-5-10-4-2-3-6-12-10/h2-4,6,8H,5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTXMAXMHYXLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036462-30-2
Record name 4-methyl-N-[2-(pyridin-2-yl)ethyl]-1,3-thiazol-2-amine
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